2,3,3-Trimethyl-1,4-pentadiene
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Overview
Description
2,3,3-Trimethyl-1,4-pentadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a pentadiene backbone with three methyl groups attached to the second and third carbon atoms. This compound is known for its unique chemical properties and reactivity, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1,4-pentadiene can be achieved through several methods. One common approach involves the alkylation of isoprene with isobutylene under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation, to isolate the desired compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1,4-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,3-Trimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1,4-pentadiene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bond, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the stability of the resulting carbocation intermediates and the resonance stabilization provided by the conjugated system .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a structure similar to 2,3,3-Trimethyl-1,4-pentadiene but with different substituents.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise control over molecular structure and reactivity is required .
Properties
CAS No. |
756-02-5 |
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Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,3,3-trimethylpenta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h6H,1-2H2,3-5H3 |
InChI Key |
OXYDHUPSYIQGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C=C |
Origin of Product |
United States |
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